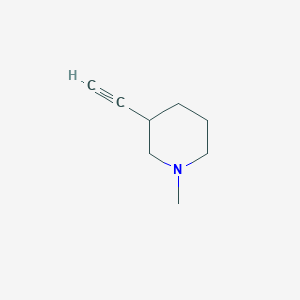

3-Ethynyl-1-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-3-8-5-4-6-9(2)7-8/h1,8H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTJIPHWHWSTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80533184 | |

| Record name | 3-Ethynyl-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91324-40-2 | |

| Record name | 3-Ethynyl-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91324-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Ethynyl 1 Methylpiperidine

Strategies for the Direct Synthesis of 3-Ethynyl-1-methylpiperidine

The direct synthesis of this compound can be approached through a sequence of well-established organic reactions. These routes typically involve the initial formation of the piperidine (B6355638) core, followed by the introduction of the ethynyl (B1212043) moiety and finally N-methylation.

Precursor-Based Routes to the Piperidine Core

The construction of the piperidine ring, a common scaffold in medicinal chemistry, can be achieved through various synthetic strategies. researchgate.net One prevalent method involves the hydrogenation of pyridine (B92270) precursors. researchgate.net This can be accomplished using heterogeneous or homogeneous catalysts under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity. Another approach is the cyclization of acyclic precursors, which can be designed to incorporate the desired substitution pattern.

Introduction of the Ethynyl Group at the C-3 Position

With the piperidine core in hand, the next critical step is the introduction of the ethynyl group at the C-3 position. A common strategy involves the creation of a suitable electrophilic or nucleophilic center at the C-3 position of the piperidine ring. For instance, a ketone at the C-3 position can be reacted with an ethynylating agent, such as the anion of ethynyltrimethylsilane, followed by deprotection to yield the terminal alkyne. nih.gov Alternatively, a halide at the C-3 position can undergo a transition-metal-catalyzed cross-coupling reaction with a suitable acetylene (B1199291) equivalent.

N-Methylation Strategies

The final step in the direct synthesis is the methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formic acid and formaldehyde (B43269) to introduce the methyl group. researchgate.netnih.gov Other alkylating agents, such as methyl iodide or dimethyl sulfate (B86663), can also be employed, often in the presence of a base to neutralize the resulting acid. wikipedia.org The choice of methylation agent and conditions can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Synthesis of Advanced Derivatives and Analogues

The terminal alkyne functionality of this compound serves as a versatile handle for the synthesis of a wide array of more complex derivatives.

Derivatization via the Ethynyl Group

The carbon-carbon triple bond of the ethynyl group is highly reactive and participates in a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgacs.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a valuable tool in medicinal chemistry and materials science. acs.orgnih.gov

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can simplify purification and are advantageous for pharmaceutical applications. acs.orgnih.gov These systems often employ specialized palladium precatalysts and ligands that facilitate the catalytic cycle without the need for a copper co-catalyst. acs.orgnih.gov The reaction conditions, including the choice of palladium source, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for the desired cross-coupled product. acs.orgnih.gov A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, which can be minimized by carefully controlling the reaction conditions, such as catalyst concentration and the exclusion of oxygen. washington.edu

The versatility of the Sonogashira reaction allows for the coupling of this compound with a diverse range of aryl and vinyl halides, providing access to a library of complex derivatives with potential applications in various fields of chemical research.

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Entry | Alkyne | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | 1-Ethynyl-1-cyclohexanol | Iodobenzene | PdCl₂(PPh₃)₂ | 1-(Phenylethynyl)cyclohexan-1-ol | 88 | nih.gov |

| 2 | Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Diphenylacetylene | Not specified | nih.gov |

| 3 | 3-Ethylanisole | N-(2,2,5-trichloropentylidene)propan-1-amine | In(OTf)₃ | 3,3-Dichloro-2-((3-methoxyphenyl)ethynyl)-1-propylpiperidine | Not specified | uantwerpen.be |

| 4 | (S)-tert-butyl 2-(5-((trimethylsilyl)ethynyl)pyridin-3-yl)piperidine-1-carboxylate | Not applicable (deprotection) | K₂CO₃, MeOH | (S)-tert-butyl 2-(5-ethynylpyridin-3-yl)piperidine-1-carboxylate | Not specified | researchgate.net |

| 5 | tert-butyl (S)-3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate | TMS-acetylene | PdCl₂(PPh₃)₂, CuI | tert-butyl (S)-3-((7-((trimethylsilyl)ethynyl)-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate | Not specified | researchgate.net |

| 6 | 2-Fluoro-4-iodobenzoic acid | 4-Methoxyphenylacetylene | Not specified | 2-Fluoro-4-((4-methoxyphenyl)ethynyl)benzoic acid | Not specified | scispace.com |

Cycloaddition Reactions (e.g., Click Chemistry applications)

The terminal alkyne functionality of this compound makes it an ideal substrate for cycloaddition reactions. Among the most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govbroadpharm.com This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.org The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

In a typical CuAAC reaction, this compound would react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. broadpharm.com The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can prevent the oxidation of the Cu(I) catalyst and improve reaction reliability. broadpharm.com This reaction links the piperidine moiety to another molecule via a stable triazole ring. nih.gov

Beyond the well-known [3+2] cycloadditions, alkynes can also participate in [2+2] cycloaddition reactions. For instance, C-ethynylpyrroles and -indoles have been shown to react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a [2+2] fashion to yield highly functionalized bicyclo[4.2.0]octadiene derivatives. researchgate.net This suggests that this compound could potentially undergo similar reactions with suitable electron-deficient alkenes.

Table 1: Representative Cycloaddition Reaction of this compound

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| CuAAC Click Chemistry | This compound, Organic Azide (R-N₃) | Cu(I) catalyst (e.g., CuSO₄, sodium ascorbate) | 1-(1-methylpiperidin-3-yl)-4-R-1H-1,2,3-triazole |

| [2+2] Cycloaddition | This compound, Electron-deficient alkene | Thermal or Photochemical | Substituted cyclobutene (B1205218) derivative |

Hydration and Other Additions to the Alkyne

The triple bond of this compound is susceptible to addition reactions. Under aqueous acidic conditions, alkynes can undergo hydration. byjus.com Typically, this reaction is catalyzed by a combination of dilute sulfuric acid and mercuric sulfate, leading to the formation of a carbonyl compound via an enol intermediate. For a terminal alkyne like this compound, this Markovnikov-type addition would yield a methyl ketone.

The alkyne can also participate in radical addition reactions. For example, radical species can add across the triple bond. Research has shown that radicals such as the trifluoromethyl radical (•CF₃), generated from reagents like CF₃SO₂Na, can add to carbon-carbon triple bonds. mdpi.com Similarly, conjugate addition reactions are also possible. Alkynyl copper reagents, formed from terminal acetylenes, have been demonstrated to add to Michael acceptors, providing a method for carbon-carbon bond formation. researchgate.net

Table 2: Potential Addition Reactions at the Alkyne Moiety

| Reaction Type | Reagents | Product Type |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(1-Methylpiperidin-3-yl)ethan-1-one |

| Radical Addition | Radical source (e.g., R•) | Substituted alkene |

| Conjugate Addition | Michael Acceptor, Cu(I) catalyst | β-alkynyl substituted carbonyl compound |

Oxidative Alkynylation Reactions

This compound can act as the alkyne component in oxidative coupling reactions, where a new carbon-carbon bond is formed between the alkyne and another C-H bond. acs.org These reactions, often catalyzed by transition metals like gold or silver, enable the direct connection of the ethynylpiperidine moiety to various organic scaffolds. mdpi.comnih.gov

For instance, the silver-catalyzed alkynylation of isatin (B1672199) derivatives with terminal alkynes proceeds to form 3-alkynyl-3-hydroxyindolin-2-ones. mdpi.com In such a reaction, this compound would provide the alkynyl group that adds to the carbonyl carbon of the isatin. Oxidative coupling reactions represent a powerful tool for synthesizing complex molecules from simpler precursors. nih.govuni-mainz.de

Transformations at the Piperidine Nitrogen

The tertiary amine nature of the piperidine nitrogen in this compound dictates its reactivity, primarily involving reactions that lead to the formation of quaternary ammonium (B1175870) salts or transformations following a demethylation step.

N-Alkylation and N-Acylation Reactions

Direct N-acylation of the tertiary nitrogen in this compound is not a feasible reaction. However, functionalization can be achieved through a two-step sequence involving N-demethylation followed by N-acylation. Palladium-catalyzed N-demethylation has been reported for various N-methyl amines. researchgate.net Alternatively, reagents like 2,2,2-trichloroethylchloroformate can effectively demethylate N-methylpiperidine derivatives, yielding a secondary amine carbamate (B1207046) intermediate which is then hydrolyzed to the secondary amine. bath.ac.uk The resulting 3-ethynylpiperidine (B1602888) can then readily undergo N-acylation with acyl chlorides or anhydrides to introduce a wide variety of acyl groups.

Formation of Quaternary Salts

As a tertiary amine, this compound readily reacts with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. mdpi.comgoogleapis.com This quaternization reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in a positively charged nitrogen center and the formation of a new carbon-nitrogen bond. dss.go.thgoogle.com The reaction is a standard and efficient method for producing these ionic compounds. google.com For example, reacting this compound with an alkyl halide like methyl iodide would yield 3-ethynyl-1,1-dimethylpiperidinium iodide. The presence of water has been shown to significantly accelerate the rate of quaternization reactions involving benzyl (B1604629) halides. google.com

Table 3: Quaternization of this compound

| Alkylating Agent (R-X) | Product Name |

| Methyl Iodide (CH₃I) | 3-Ethynyl-1,1-dimethylpiperidinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-3-ethynyl-1-methylpiperidinium bromide |

| Benzyl Chloride (BnCl) | 1-Benzyl-3-ethynyl-1-methylpiperidinium chloride |

Modifications to the Piperidine Ring System

The piperidine ring of this compound can be functionalized, particularly at the α-carbon positions adjacent to the nitrogen atom. These positions are activated towards deprotonation or can participate in oxidative functionalization reactions.

One notable transformation is the α-alkynylation of N-methylpiperidine itself. Research has demonstrated a gold-catalyzed, α-methylene specific alkynylation of 1-methylpiperidine (B42303) with various terminal alkynes in the presence of an oxidant. nih.gov This reaction proceeds via an iminium cation intermediate, which is then attacked by the alkyne nucleophile. nih.gov This methodology suggests that the C2 and C6 positions of the piperidine ring in this compound could potentially be targeted for functionalization, provided the ethynyl group at C3 does not interfere.

Other strategies for the α-functionalization of piperidines have been developed, often requiring an N-Boc protecting group. These methods include deprotonation with a strong base followed by reaction with an electrophile or a transition-metal-catalyzed cross-coupling reaction. researchgate.net Lewis acid-promoted addition of organometallic reagents to transiently formed cyclic imines also provides a route to α-substituted piperidines. nih.gov These established methods for piperidine ring modification could potentially be adapted to further elaborate the structure of this compound.

Ring Expansion and Contraction Methodologies

The structural modification of the piperidine core is a valuable strategy for accessing different classes of nitrogen-containing heterocycles, such as pyrrolidines, azepanes, and azocanes. These transformations are crucial for diversifying scaffolds in medicinal chemistry.

Ring Expansion

Ring expansion reactions offer pathways to medium-sized rings (7- and 8-membered), which are of significant interest for their presence in bioactive molecules but are often challenging to synthesize directly. escholarship.org General methodologies for the expansion of piperidine rings typically involve the formation of bicyclic intermediates that subsequently undergo ring-opening.

One such strategy involves the reaction of 2-alkenylpiperidines. For instance, palladium-catalyzed allylic amine rearrangements can facilitate a two-carbon ring expansion to yield azocane (B75157) derivatives. escholarship.orgsigmaaldrich.com Another approach involves the reaction of 2-(trifluoropropan-2-ol) piperidines, which can undergo a metal-free ring-expansion through a bicyclic azetidinium intermediate to produce trifluoromethyl azocanes. sigmaaldrich.com The opening of this intermediate can be achieved with various nucleophiles. sigmaaldrich.com While these methods have not been explicitly applied to an ethynyl-substituted piperidine, they represent viable strategies for expanding the piperidine skeleton.

Ring Contraction

Ring contraction of piperidines provides access to substituted pyrrolidines, which are common motifs in natural products and pharmaceuticals. Several methods exist for the contraction of the piperidine ring, often proceeding through radical or cationic intermediates.

A notable method is the visible light-mediated ring contraction of α-acylated piperidines, which proceeds via a Norrish type II mechanism to furnish cis-1,2-disubstituted cyclopentanes (after heteroatom extrusion). google.com This process involves a 1,5-hydrogen atom transfer followed by homolytic C–N bond fragmentation and subsequent intramolecular cyclization. google.com Another strategy involves the treatment of 3-oxygenated piperidines with boron(III) bromide, which induces a ring contraction to 2-(bromomethyl)pyrrolidines through a bicyclic aziridinium (B1262131) ion intermediate. mit.edu Photochemical electrocyclic ring contraction of dihydropyridines is also a known method to produce bicyclic systems that can be further rearranged. acs.org

Table 1: General Methodologies for Piperidine Ring Size Modification

| Transformation | General Method | Intermediate | Resulting Structure |

|---|---|---|---|

| Ring Expansion | Palladium-catalyzed rearrangement of 2-alkenylpiperidines | Allylic amine complex | Azocane |

| Metal-free reaction of 2-(hydroxyalkyl)piperidines | Bicyclic azetidinium ion | Azocane | |

| Ring Contraction | Visible light-mediated reaction of α-acylated piperidines | 1,4-diradical (Norrish Type II) | Pyrrolidine (after N-extrusion) / Substituted Cyclopentane |

| Boron(III) bromide treatment of 3-oxygenated piperidines | Bicyclic aziridinium ion | 2-(Bromomethyl)pyrrolidine |

Introduction of Additional Functionalities

The terminal alkyne of this compound is a versatile functional group for introducing a wide array of molecular complexity. Its reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds.

Reactions of the Ethynyl Group

The ethynyl group is a key handle for derivatization, most notably through cycloaddition and coupling reactions. The 1,3-dipolar cycloaddition of azides with terminal alkynes, often referred to as "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole rings. science.govsci-hub.se This reaction is known for its mild conditions and high yields, making it suitable for creating complex molecules. mit.edu

Another powerful set of reactions for functionalizing terminal alkynes is palladium-catalyzed cross-coupling, such as the Sonogashira coupling. This reaction couples terminal alkynes with aryl or vinyl halides, providing a direct method to introduce aromatic or olefinic substituents onto the ethynyl moiety. google.com Furthermore, the ethynyl group can participate in multicomponent reactions. For example, terminal alkynes can react with secondary amines and ortho-formyl phenylacetylenes in a cyclocarboamination process to construct highly functionalized indene (B144670) derivatives. scispace.com

Functionalization of the Piperidine Ring

In addition to reactions at the alkyne, the piperidine ring itself can be functionalized. Methods for the direct functionalization of C-H bonds adjacent to the nitrogen atom have been developed. For instance, oxidative C-H activation can be used for the α-alkylation of the ring. acs.org While challenging, the cleavage of the C-N bond in the piperidine ring can be achieved through photoredox catalysis, which allows the resulting radical to add to unsaturated systems, such as other alkynes. acs.org However, the reactivity for such transformations is noted to be significantly lower for piperidines compared to more strained rings like pyrrolidines. acs.org

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Resulting Moiety |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Organic Azide, Cu(I) catalyst | Ethynyl | 1,2,3-Triazole |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst | Ethynyl | Aryl/Vinyl-substituted Alkyne |

| Cyclocarboamination | Secondary Amine, ortho-Formyl Phenylacetylene | Ethynyl & Amine | Substituted Indene |

| α-C-H Functionalization | Oxidizing agent | α-C-H of piperidine ring | α-Alkylated Piperidine |

Spectroscopic Characterization and Structural Analysis of 3 Ethynyl 1 Methylpiperidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 3-Ethynyl-1-methylpiperidine, NMR provides critical information on the connectivity of atoms, the conformational dynamics of the piperidine (B6355638) ring, and subtle electronic effects.

Deuterium (B1214612) Isotope Effects on Chemical Shifts

The substitution of a proton (¹H) with its heavier isotope, deuterium (²H or D), can induce small but measurable changes in NMR chemical shifts, an effect known as the deuterium isotope effect (DIE). These effects, though subtle, can provide profound structural information, particularly concerning hydrogen bonding and conformational equilibria. researchgate.netcdnsciencepub.com In the context of this compound, deuteration could be strategically applied to several positions, such as the N-methyl group (N-CD₃), the ethynyl (B1212043) proton (C≡C-D), or various positions on the piperidine ring.

The isotope effect is defined as ⁿΔC(D) = δC(H) − δC(D), where 'n' is the number of bonds separating the observed carbon from the deuterium. A two-bond isotope effect, ²ΔC(D), is commonly observed and its magnitude can often be correlated with factors like bond hybridization and steric compression. researchgate.net Studies on related N-substituted piperidines and other cyclic amines have shown that long-range deuterium isotope effects, transmitted over as many as eight bonds and sometimes through space or via hydrogen bonds, can also be detected. nih.gov For this compound, observing such long-range effects could help delineate through-bond versus through-space interactions within the molecule. The effect of deuteration can also be influenced by solvent and temperature, providing further insight into the molecule's interaction with its environment and its dynamic processes. plos.org

Conformational Analysis via NMR Spectroscopy

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can influence this conformation, and in some cases, lead to equilibria between different chair forms or even the adoption of boat or twist-boat conformations. bakhtiniada.ruasianpubs.org For this compound, the key conformational question is the orientation of the ethynyl group at the C-3 position—whether it is axial or equatorial.

¹H NMR spectroscopy is paramount for this analysis. The orientation is determined primarily by measuring the coupling constants (J-values) between the proton at C-3 and the adjacent protons at C-2 and C-4. A large coupling constant (typically 8-12 Hz) indicates a diaxial relationship between protons, while smaller coupling constants (1-5 Hz) are characteristic of axial-equatorial or diequatorial relationships. asianpubs.org

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between protons, confirming the spatial arrangement of substituents. For instance, a NOESY correlation between the C-3 proton and the axial protons at C-5 and C-2 would provide strong evidence for an equatorial ethynyl group. The chemical shifts of the ring carbons in ¹³C NMR are also sensitive to the substituent's orientation, with axial substituents typically causing an upfield (more shielded) shift on the γ-carbons (C-5 and the N-methyl carbon) due to the gamma-gauche effect. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for the Two Chair Conformations of this compound. (Note: These are estimated values based on general principles and data from related piperidine structures. Actual values may vary.)

| Position | Equatorial Ethynyl Conformer | Axial Ethynyl Conformer |

| ¹H NMR | ||

| H-3 (proton on ethynyl-bearing carbon) | δ ≈ 2.5-2.8 ppm, multiplet (small Jax-eq, Jeq-eq) | δ ≈ 2.9-3.2 ppm, multiplet (large Jax-ax) |

| H-2, H-6 (protons adjacent to N) | δ ≈ 2.0-2.8 ppm, multiplet | δ ≈ 2.0-2.8 ppm, multiplet |

| N-CH₃ | δ ≈ 2.2-2.4 ppm, singlet | δ ≈ 2.2-2.4 ppm, singlet |

| C≡C-H | δ ≈ 2.0-2.2 ppm, singlet/doublet | δ ≈ 2.0-2.2 ppm, singlet/doublet |

| ¹³C NMR | ||

| C-3 (ethynyl-bearing carbon) | δ ≈ 30-35 ppm | δ ≈ 25-30 ppm |

| C-2, C-6 | δ ≈ 55-60 ppm | δ ≈ 50-55 ppm |

| C-4, C-5 | δ ≈ 24-30 ppm | δ ≈ 20-26 ppm (γ-gauche effect) |

| N-CH₃ | δ ≈ 46 ppm | δ ≈ 42 ppm (γ-gauche effect) |

| C≡CH | δ ≈ 83 ppm (C≡C), δ ≈ 68 ppm (≡CH) | δ ≈ 83 ppm (C≡C), δ ≈ 68 ppm (≡CH) |

Long-Lived Nuclear Spin States (LLS) Studies

Long-lived nuclear spin states (LLS) are non-equilibrium spin configurations that are shielded from major relaxation mechanisms, allowing them to persist for times significantly longer than the conventional T₁ relaxation time. mdpi.com This phenomenon offers a powerful tool for studying slow dynamic processes and for enhancing NMR signal sensitivity. Access to LLS is often achieved in systems with pairs of coupled nuclear spins, such as the two protons in a -CH₂D group, provided there is a chemical shift difference between them. nih.gov

Research on piperidine derivatives, specifically N-CH₂D-2-methylpiperidine, has demonstrated the feasibility of creating and observing LLS. mdpi.comnih.govrsc.org In these systems, the chiral environment of the piperidine ring creates the necessary asymmetry for the two protons of the deuterated methyl group, enabling the population of a long-lived singlet state. researchgate.net For this compound, a derivative containing a monodeuterated methyl group (N-CH₂D) could similarly support a long-lived state. The lifetime (Tₛ) of this state can be measured and compared to the longitudinal relaxation time (T₁), with the ratio Tₛ/T₁ providing insight into the relaxation mechanisms at play. nih.gov Such studies could be used to probe very slow conformational changes or molecular transport properties of this compound derivatives.

Vibrational Spectroscopy (e.g., Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. photothermal.com These two methods are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. ksu.edu.samt.com

For this compound, the most characteristic vibrations are associated with the terminal alkyne group.

C≡C-H Stretch: A sharp, strong absorption in the IR spectrum typically appears around 3300 cm⁻¹. This band is often a clear indicator of a terminal alkyne.

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak but sharp band in the IR spectrum between 2100 and 2140 cm⁻¹. In contrast, this vibration often produces a strong signal in the Raman spectrum because the C≡C bond is highly polarizable. ksu.edu.sanih.gov

Table 2: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch | ≡C-H (Alkyne) | ~3300 | Strong, Sharp | Moderate |

| C-H Stretch | -CH₂, -CH₃ (Alkyl) | 2800 - 3000 | Medium to Strong | Moderate |

| C≡C Stretch | C≡C (Alkyne) | 2100 - 2140 | Weak to Medium, Sharp | Strong |

| C-H Bend | -CH₂, -CH₃ (Alkyl) | 1350 - 1470 | Medium | Weak to Medium |

| C-N Stretch | R₃N (Tertiary Amine) | 1020 - 1250 | Medium | Weak |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. For this compound (C₈H₁₃N), the exact mass is 123.105 Da. chemsrc.com

Under Electron Ionization (EI), a common MS technique, the molecule is expected to form a molecular ion (M⁺˙) at m/z 123. This ion will then undergo characteristic fragmentation. For N-alkyl piperidines, the most prominent fragmentation pathway is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom. acs.orgnih.gov

Expected fragmentation pathways for this compound include:

α-Cleavage: Loss of an ethyl radical from the ring (cleavage of the C2-C3 or C5-C6 bond) would lead to a stable, nitrogen-containing cation. The most significant α-cleavage is often the loss of the substituent at C-2, leading to a fragment that is prominent in the spectra of many piperidine alkaloids. scielo.br

Loss of N-methyl group: Cleavage of the N-CH₃ bond would result in a fragment at m/z 108 (M-15).

Loss of ethynyl group: Cleavage of the C3-C≡CH bond would produce a fragment at m/z 98 (M-25).

Piperidine Ring Fragmentation: Further fragmentation of the piperidine ring itself can occur, often initiated by the initial α-cleavage, leading to a series of smaller ions. acs.org

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound.

| m/z Value | Proposed Fragment | Formula of Fragment | Description |

| 123 | [M]⁺˙ | [C₈H₁₃N]⁺˙ | Molecular Ion |

| 122 | [M-H]⁺ | [C₈H₁₂N]⁺ | Loss of a hydrogen radical |

| 108 | [M-CH₃]⁺ | [C₇H₁₀N]⁺ | Loss of the N-methyl group |

| 98 | [M-C₂H]⁺ | [C₆H₁₂N]⁺ | Loss of the ethynyl group |

| 82 | [C₅H₈N]⁺ | [C₅H₈N]⁺ | Result of α-cleavage and subsequent rearrangement |

| 70 | [C₄H₈N]⁺ | [C₄H₈N]⁺ | Common fragment from piperidine ring cleavage |

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. By diffracting a beam of X-rays, the crystal produces a unique pattern from which a three-dimensional map of electron density can be calculated, revealing the precise positions of each atom.

For this compound, an X-ray crystal structure would definitively confirm:

Molecular Connectivity: The exact bonding arrangement of all atoms.

Conformation: The precise conformation of the piperidine ring (e.g., chair, boat, or twist) and its puckering parameters. researchgate.net

Substituent Orientation: The unambiguous axial or equatorial position of the 3-ethynyl group. bakhtiniada.ru

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, providing insight into bond strain or unusual electronic effects. researchgate.net

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing any significant hydrogen bonding, van der Waals forces, or π-stacking interactions that stabilize the solid-state structure. bakhtiniada.ru

While a published crystal structure for this compound itself was not found, analysis of numerous piperidine derivatives shows that the ring can adopt various conformations, from a standard chair to a distorted half-chair, depending on the nature and position of its substituents. bakhtiniada.runih.gov Therefore, X-ray crystallography remains a vital tool for the conclusive structural analysis of this and related compounds.

Stereochemical Aspects and Chiral Recognition Studies

The molecular structure of this compound possesses a key stereochemical feature: a chiral center at the C3 position of the piperidine ring. This carbon atom is bonded to four different groups—a hydrogen atom, an ethynyl group, the C2 methylene (B1212753) of the ring, and the C4 methylene of the ring—which gives rise to the existence of two non-superimposable mirror images known as enantiomers: (R)-3-Ethynyl-1-methylpiperidine and (S)-3-Ethynyl-1-methylpiperidine. These enantiomers have identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light (optical activity) and with other chiral entities.

The study of these stereochemical aspects is crucial, as enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles in biological systems. sapub.org Consequently, the separation (resolution) of the racemic mixture and the stereoselective synthesis of individual enantiomers are of significant interest in medicinal and synthetic chemistry.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. Drawing from methodologies for related chiral piperidines and α-tertiary ethynylamines, this can be achieved using catalytic asymmetric reactions. acs.org For instance, copper-catalyzed asymmetric propargylic amination (ACPA) using chiral ligands like pyridine-bisoxazolines (PYBOX) has proven effective in synthesizing chiral α-tertiary ethynylamines with high enantiomeric excess (e.e.). researchgate.net Such strategies could be adapted to produce either the (R) or (S) enantiomer of this compound by selecting the appropriate chiral catalyst.

Chiral Resolution: This is the most common method for separating enantiomers from a 50:50 mixture. mdpi.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful and widely used techniques for this purpose. sapub.orgshimadzu.com The underlying principle of this separation is chiral recognition, where the chiral selector incorporated into the stationary phase interacts differently with each enantiomer. chiralpedia.com This differential interaction, often described by the "three-point interaction model," leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and thus, separation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including piperidine derivatives. sapub.org

The following table illustrates typical parameters for a chiral HPLC method that could be applied to the resolution of this compound enantiomers, based on established methods for similar analytes.

| Parameter | Condition |

|---|---|

| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |

| Expected Retention Time (Enantiomer 2) | ~ 10.2 min |

Spectroscopic Methods for Chiral Recognition

Spectroscopic techniques are indispensable for analyzing the stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, the enantiomers form transient diastereomeric complexes, which are spectroscopically distinct. aps.org This results in the separation of NMR signals (e.g., doublets for a specific proton), allowing for the direct determination of enantiomeric purity by integrating the respective peak areas. libretexts.orgresearchgate.net Furthermore, the presence of the chiral center at C3 renders the adjacent methylene protons at C2 and C4 diastereotopic, meaning they are chemically non-equivalent and should exhibit different chemical shifts and coupling patterns in a high-resolution ¹H NMR spectrum, providing valuable structural information. masterorganicchemistry.com

Chiroptical Spectroscopy: Techniques that measure the differential interaction with polarized light are inherently suited for studying chiral molecules. Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. nih.gov The (R) and (S) enantiomers of this compound are expected to produce mirror-image CD spectra. These chiroptical properties are sensitive to the molecule's conformation and electronic structure and can be used to assign the absolute configuration by comparing experimental data with theoretical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT). researchgate.netrsc.org

The table below summarizes the application of these spectroscopic techniques in the stereochemical analysis of chiral piperidines.

| Spectroscopic Technique | Application in Chiral Analysis | Information Obtained |

|---|---|---|

| NMR with Chiral Additives | Determination of enantiomeric excess (e.e.) | Separate signals for each enantiomer, allowing for quantitative analysis of their ratio. libretexts.orgd-nb.info |

| High-Resolution ¹H NMR | Structural confirmation and analysis of diastereotopicity | Distinct signals for diastereotopic protons, confirming the presence and influence of the chiral center. masterorganicchemistry.com |

| Circular Dichroism (CD) | Characterization of enantiomers and assignment of absolute configuration | Mirror-image spectra for (R) and (S) enantiomers; comparison with theoretical models. rsc.orgscivisionpub.com |

Computational and Theoretical Investigations of 3 Ethynyl 1 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict various electronic and structural features.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO Analysis)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between these frontier orbitals (the HOMO-LUMO gap) indicates the chemical stability and reactivity of the molecule. nih.govmdpi.com For 3-Ethynyl-1-methylpiperidine, specific HOMO-LUMO energy values and orbital distribution maps have not been reported.

Charge Distribution Analysis (e.g., Electrostatic Potential Maps)

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other charged species. nih.gov These maps identify electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). No MEP analysis specific to this compound is currently available.

Conformational Energetics and Rotameric Preferences

The piperidine (B6355638) ring can exist in various conformations, such as chair and boat forms, and the substituents can be in axial or equatorial positions. Computational studies are essential for determining the relative energies of these different conformers and identifying the most stable structures. Such conformational analysis, which dictates the molecule's three-dimensional shape and biological activity, has not been published for this compound.

Stereoelectronic Effects (e.g., Hyperconjugation)

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. wikipedia.org Effects like hyperconjugation (the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital) can impact bond lengths, stability, and conformation. A detailed analysis of these effects within this compound has not been documented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, showing how it moves, flexes, and interacts with its environment (such as a solvent or a biological membrane) over time. mdpi.comnih.gov This technique is critical for understanding the dynamic stability of different conformations and for studying complex processes like ligand binding. There are no published MD simulation studies featuring this compound.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves predicting binding energies and analyzing key interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net Without experimental or theoretical targets, and without prior studies, no molecular docking or protein-ligand interaction models for this compound are available in the literature.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

The exploration of the structure-activity relationship (SAR) of this compound through computational methods offers valuable insights into how its chemical structure correlates with its potential biological activity. These in silico approaches allow for the systematic evaluation of how modifications to the molecule's scaffold might influence its interactions with biological targets, thereby guiding the design of analogs with enhanced potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this predictive process. nih.gov For a compound like this compound, a QSAR study would involve the generation of a dataset of structurally related piperidine derivatives and their corresponding biological activities. researchgate.net Molecular descriptors, which quantify various physicochemical properties such as electronic, steric, and hydrophobic characteristics, are calculated for each analog. researchgate.netnih.gov These descriptors, in conjunction with statistical methods like multiple linear regression, can establish a mathematical relationship between the structural features and the observed activity. nih.gov

Key structural features of this compound that would be scrutinized in a computational SAR study include:

The Piperidine Ring: This core scaffold is a common feature in many biologically active compounds. clinmedkaz.orgnih.gov Its conformation and the steric bulk of substituents can significantly impact binding to target proteins.

The 1-Methyl Group: The nitrogen atom of the piperidine ring is often crucial for interaction with biological targets, and the methyl group influences its basicity and steric accessibility. nih.gov Computational models can predict how the size and electronics of this substituent affect activity.

The 3-Ethynyl Group: The ethynyl (B1212043) moiety is a rigid, electron-rich group that can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, with amino acid residues in a protein's active site. Molecular docking simulations can be employed to visualize and quantify these potential interactions. researchgate.net

Based on these computational approaches, a hypothetical SAR summary for this compound can be constructed. The following interactive data table illustrates predicted activity trends based on structural modifications.

| Modification Site | Modification | Predicted Impact on Activity | Rationale |

| 1-Methyl Group | Replacement with larger alkyl groups (e.g., ethyl, propyl) | Potential decrease in activity | Increased steric hindrance at the nitrogen atom may disrupt key interactions with a biological target. |

| 1-Methyl Group | Replacement with a hydrogen atom (demethylation) | Variable, potentially increased or decreased activity | Removal of the methyl group could reduce steric hindrance but also alter the basicity of the piperidine nitrogen, which may be critical for binding. |

| 3-Ethynyl Group | Replacement with an ethyl group | Likely decrease in activity | The loss of the triple bond removes the potential for specific pi-system interactions, which may be crucial for binding affinity. |

| 3-Ethynyl Group | Replacement with a bulkier group (e.g., phenyl) | Variable, could increase or decrease activity | A phenyl group could introduce new, favorable pi-stacking interactions but might also introduce steric clashes within the binding site. |

| Piperidine Ring | Introduction of additional substituents | Highly dependent on position and nature of the substituent | Further substitution could either enhance binding through new interactions or reduce activity due to steric or electronic repulsion. |

These predictions, derived from computational models, provide a foundational roadmap for synthetic efforts, prioritizing the synthesis of compounds with a higher probability of desired biological effects.

Prediction of Biological Activity Spectra

Computational tools play a crucial role in forecasting the broad spectrum of biological activities a molecule might exhibit. One such prominent tool is the Prediction of Activity Spectra for Substances (PASS) online web resource. clinmedkaz.orgclinmedkaz.org The PASS algorithm analyzes the structure of a query compound, in this case, this compound, and compares it to a vast database of biologically active substances. zenodo.orgnih.gov Based on this structure-activity relationship analysis, it predicts a range of potential pharmacological effects, mechanisms of action, and even potential toxicities. nih.gov

The output of a PASS prediction is a list of potential activities, each with a corresponding "Probability to be active" (Pa) and "Probability to be inactive" (Pi). zenodo.org A higher Pa value suggests a greater likelihood that the compound will exhibit that particular biological activity. researchgate.net This in silico screening is invaluable for identifying the most promising avenues for preclinical studies and for flagging potential off-target effects early in the drug discovery process. clinmedkaz.orgclinmedkaz.org

For this compound, a hypothetical biological activity spectrum generated by a PASS-like prediction is presented in the interactive data table below. This table outlines a range of plausible pharmacological effects, reflecting the diverse activities often associated with novel piperidine derivatives. clinmedkaz.orgclinmedkaz.org

| Pharmacological Effect | Pa (Probability to be active) | Pi (Probability to be inactive) |

| CNS Depressant | 0.852 | 0.007 |

| Anticonvulsant | 0.798 | 0.011 |

| Anesthetic local | 0.753 | 0.015 |

| Neuroprotective | 0.715 | 0.023 |

| Anti-Parkinsonian | 0.689 | 0.029 |

| Monoamine Oxidase B Inhibitor | 0.654 | 0.035 |

| Anxiolytic | 0.621 | 0.041 |

| Antidepressant | 0.588 | 0.048 |

| Analgesic | 0.553 | 0.057 |

| Anti-inflammatory | 0.512 | 0.068 |

| Antimicrobial | 0.476 | 0.082 |

| Antineoplastic | 0.431 | 0.105 |

The predicted spectrum suggests that this compound holds potential as a modulator of the central nervous system, with a high probability of acting as a CNS depressant and anticonvulsant. clinmedkaz.org The predicted neuroprotective and anti-parkinsonian activities are also noteworthy, indicating potential applications in neurodegenerative diseases. clinmedkaz.org Furthermore, the predicted analgesic and anti-inflammatory effects suggest that the compound could be investigated for pain and inflammation-related conditions. It is important to note that these are theoretical predictions that require experimental validation.

Applications in Medicinal Chemistry and Chemical Biology Excluding Clinical Human Trial Data

The 3-Ethynyl-1-methylpiperidine Core as a Privileged Scaffold for Bioactive Compounds

The piperidine (B6355638) ring is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds. mdpi.comnih.govnih.gov Its conformational flexibility and ability to present substituents in defined spatial orientations allow for effective interaction with biological macromolecules. The addition of a methyl group on the nitrogen atom and an ethynyl (B1212043) group at the 3-position further functionalizes this core, providing specific properties that can be exploited in drug design.

The ethynyl group is a versatile functional group in medicinal chemistry. It can act as a rigid linker between pharmacophores and its terminal, weakly acidic proton can serve as a hydrogen bond donor. acs.orgnih.gov Notably, the ethynyl group has been investigated as a bioisostere for halogens, such as iodine. Both the ethynyl group and halogens like iodine possess a region of positive electrostatic potential (a σ-hole for halogens) that can participate in favorable interactions with electron-rich atoms like oxygen in protein backbones. acs.orgnih.gov

In a study evaluating the ethynyl moiety as a bioisostere for iodine in ligands targeting the p53-Y220C cancer mutant, a ligand containing a piperidine ring was functionalized with a terminal ethynyl group. This ethynyl group was designed to mimic a halogen bond formed by an analogous iodine-containing compound. The terminal acetylene (B1199291) was observed to form a C-H···O hydrogen bond with the main chain oxygen of a leucine (B10760876) residue in the protein's binding pocket, effectively mimicking the halogen bond. acs.orgnih.gov Although in this specific case the ethynyl-substituted compound showed a reduction in affinity compared to its iodo-counterpart, it highlights the potential of the ethynyl group to serve as a halogen bioisostere, a strategy that can be applied to modulate the properties of piperidine-containing compounds. nih.gov

While specific studies on the modulation of receptor binding affinity and selectivity by this compound itself are not prevalent in the reviewed literature, the broader class of piperidine derivatives has been extensively studied for this purpose. The substitution pattern on the piperidine ring is a key determinant of a compound's interaction with various receptors. The introduction of different functional groups can significantly alter a molecule's affinity and selectivity for its target.

For instance, in the development of orexin (B13118510) receptor antagonists, modifications on the piperidine scaffold led to compounds with varying selectivity for the OX1 and OX2 receptor subtypes. nih.gov Similarly, derivatives of piperidine have been shown to interact with nicotinic acetylcholine (B1216132) receptors, with their affinity being influenced by the nature and position of substituents on the piperidine ring. nih.gov The presence of an ethynyl group, with its specific electronic and steric properties, on a 1-methylpiperidine (B42303) core would be expected to confer a distinct pharmacological profile, though specific examples directly attributable to this compound were not identified in the search.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperidine derivatives, SAR investigations have focused on understanding the roles of various structural components.

Impact of Ethynyl Group Position and Substitutions

The specific position and substitution of the ethynyl group on the piperidine ring are critical determinants of biological activity. While detailed SAR studies specifically for the 3-ethynyl position are limited, research on related isomers provides valuable insights. For instance, in the context of local anesthetics, the presence of an ethynyl group at the 4-position of the piperidine ring is a feature of compounds showing potent activity. nih.gov The lipophilicity and electronic properties conferred by the ethynyl group and other substituents on the aromatic ring can significantly influence how the molecule interacts with its biological target, such as sodium channels. nih.govnih.gov

Q & A

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Leverage:

- Retrosynthesis Tools : AI-driven platforms (e.g., Chematica) propose synthetic pathways based on existing piperidine reactions .

- Molecular Dynamics Simulations : Model transition states to predict regioselectivity in alkyne functionalization .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with reaction outcomes to guide optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.